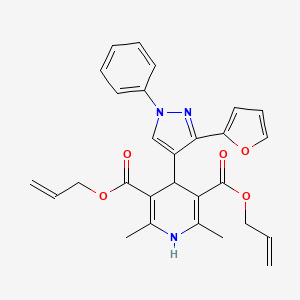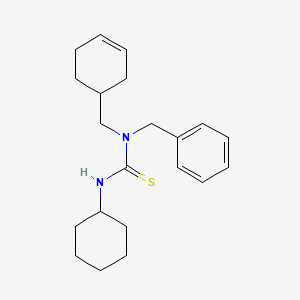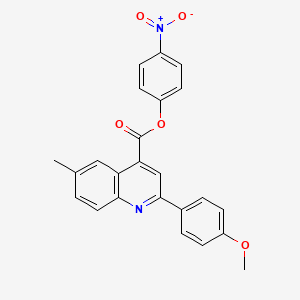![molecular formula C28H28ClN5O2S2 B11621068 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621068.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a chlorophenyl group, a thiazolidinone moiety, and a pyridopyrimidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The process may start with the preparation of the pyridopyrimidinone core, followed by the introduction of the piperazine and chlorophenyl groups, and finally the thiazolidinone moiety. Each step requires specific reagents and conditions, such as the use of strong bases, acids, or catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone moiety.
Reduction: Reduction reactions could occur at the pyridopyrimidinone core or the piperazine ring.
Substitution: The chlorophenyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: Unique due to its combination of functional groups.
Other Piperazine Derivatives: Often used in medicinal chemistry for their bioactivity.
Thiazolidinone Compounds: Known for their potential therapeutic effects.
Uniqueness
The uniqueness of this compound lies in its complex structure, which may confer unique biological activities and chemical reactivity compared to simpler analogs.
属性
分子式 |
C28H28ClN5O2S2 |
|---|---|
分子量 |
566.1 g/mol |
IUPAC 名称 |
(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H28ClN5O2S2/c29-19-7-6-10-21(17-19)31-13-15-32(16-14-31)25-22(26(35)33-12-5-4-11-24(33)30-25)18-23-27(36)34(28(37)38-23)20-8-2-1-3-9-20/h4-7,10-12,17-18,20H,1-3,8-9,13-16H2/b23-18- |
InChI 键 |
WHYXAGAXXFQBNE-NKFKGCMQSA-N |
手性 SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC(=CC=C6)Cl)/SC2=S |
规范 SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC(=CC=C6)Cl)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11620992.png)
![Tetrahydrofuran-2-ylmethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11620996.png)
![Ethyl 2-cyclohexyl-3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate](/img/structure/B11621000.png)

![4-[4-(Benzyloxy)phenyl]-2-(ethylsulfanyl)-5-hydroxy-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11621022.png)
![10-acetyl-11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11621024.png)
![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B11621036.png)

![9-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621048.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11621052.png)
![2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid](/img/structure/B11621055.png)
![6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621058.png)
![(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621060.png)
